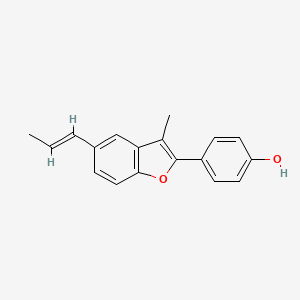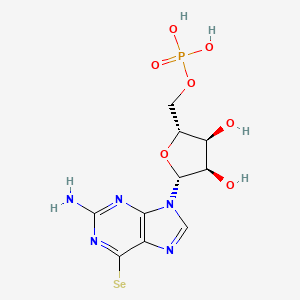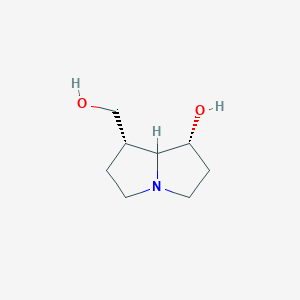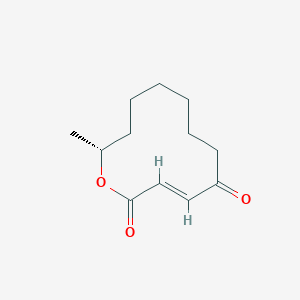
Hispaglabridin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hispaglabridin b belongs to the class of organic compounds known as pyranoisoflavonoids. These are isoflavonoids that contain a pyran ring fused to either of the A, B, or C ring of the isoflavonoid skeleton. Thus, hispaglabridin b is considered to be a flavonoid lipid molecule. Hispaglabridin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hispaglabridin b is primarily located in the membrane (predicted from logP). Outside of the human body, hispaglabridin b can be found in herbs and spices and tea. This makes hispaglabridin b a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Mitochondrial Protection Against Oxidative Stress
Hispaglabridin B, along with other isoflavan derivatives isolated from Glycyrrhiza glabra, has demonstrated potential in protecting liver mitochondria against oxidative stresses. This protective effect is significant for its implications in liver health and potentially in the treatment of liver-related disorders (Haraguchi et al., 2000).
Potential in Colon Cancer Treatment
In a study exploring natural phytochemicals for treating cancer, Hispaglabridin B showed interaction with a maximum number of target proteins at low binding energies in colon cancer pathways. This finding positions Hispaglabridin B as a promising lead compound in the development of effective colon cancer drugs (Malayandi et al., 2022).
Antioxidant Properties
Hispaglabridin B, along with other phenolic compounds isolated from the roots and stolons of licorice (Glycyrrhiza glabra), exhibited potent antioxidant properties. This ability to act as an antioxidant agent highlights its potential in various therapeutic applications, particularly in combating oxidative stress-related diseases (Chin et al., 2007).
Propiedades
Número CAS |
68978-02-9 |
|---|---|
Fórmula molecular |
C25H26O4 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
6-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-2,2-dimethylchromen-5-ol |
InChI |
InChI=1S/C25H26O4/c1-24(2)11-9-18-20(28-24)8-6-17(22(18)26)16-13-15-5-7-21-19(23(15)27-14-16)10-12-25(3,4)29-21/h5-12,16,26H,13-14H2,1-4H3/t16-/m0/s1 |
Clave InChI |
CJUFYKORDZSOLF-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C5=C(C=C4)OC(C=C5)(C)C)OC3)C |
SMILES canónico |
CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C5=C(C=C4)OC(C=C5)(C)C)OC3)C |
melting_point |
84-86°C |
Descripción física |
Solid |
Sinónimos |
2H-1-benzopyran-5-ol, 6-((3R)-3,4-dihydro-8,8-dimethyl-2H,8H-benzo(1,2-b:3,4-b')dipyran-3-yl)-2,2-dimethyl- Hispaglabridin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




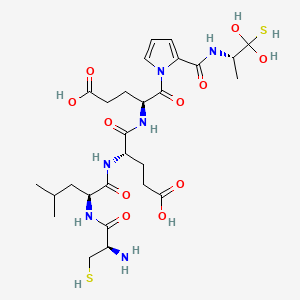
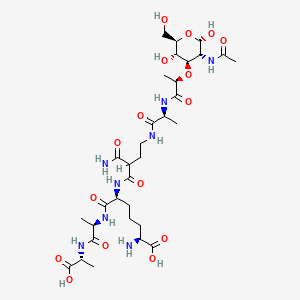
![4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B1238494.png)

![[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)

